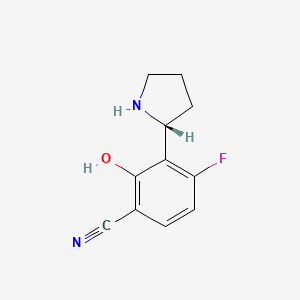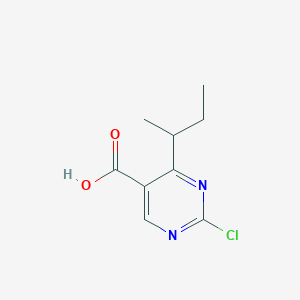
N1,N1'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,5-diene core linked to benzene-1,4-diamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) typically involves the reaction of benzene-1,4-diamine with cyclohexa-2,5-diene derivatives. One common method includes the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines in the presence of pyridine at low temperatures (around 0°C) to form the desired product . Another approach involves the use of arenethiols and N,N’-dichlorocyclohexa-2,5-diene-1,4-diylidene under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reaction. The purification process often involves recrystallization or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid to form sulfonamides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
This compound has shown potential biological activity, including antifungal, antibacterial, and anticancer properties . Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, derivatives of this compound are being studied for their therapeutic potential. Their biological activity suggests they could be used in the treatment of various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics . These materials can be applied in electronics, coatings, and other advanced technologies.
Mécanisme D'action
The mechanism by which N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include oxidative stress, apoptosis, and inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-2,5-diene-1,4-dione: Known for its redox properties and biological activity.
N,N’-Bis(phenylsulfanyl)cyclohexa-2,5-diene-1,4-diimine: Similar in structure but with different substituents, leading to varied reactivity and applications.
Uniqueness
N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) is unique due to its specific combination of a cyclohexa-2,5-diene core and benzene-1,4-diamine groups. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
Propriétés
Numéro CAS |
151746-34-8 |
|---|---|
Formule moléculaire |
C18H16N4 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
4-[[4-(4-aminophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]aniline |
InChI |
InChI=1S/C18H16N4/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 |
Clé InChI |
NHEFDVPCWHJMGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=CC=C(C=C2)N)C=CC1=NC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)


![4,5-dihydro-3H-benzo[c]azepine](/img/structure/B12947417.png)

![tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12947431.png)
![tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12947454.png)



![2-Amino-2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B12947494.png)

